![molecular formula C28H29ClN4O2S B2725695 3-[(4-chlorophenyl)methyl]-N-{3-[ethyl(3-methylphenyl)amino]propyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 422283-52-1](/img/structure/B2725695.png)
3-[(4-chlorophenyl)methyl]-N-{3-[ethyl(3-methylphenyl)amino]propyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups, including an amide, a sulfanylidene, and a tetrahydroquinazoline group. These functional groups suggest that the compound could have interesting chemical properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by its functional groups. For example, the amide group could participate in hydrolysis or condensation reactions, while the sulfanylidene group could be involved in redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be determined experimentally .Aplicaciones Científicas De Investigación
Antimicrobial Applications
Several quinazoline derivatives have been synthesized and evaluated for their antimicrobial efficacy. These compounds have shown promising antibacterial and antifungal activities against a variety of pathogens, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, Aspergillus niger, and Aspergillus clavatus. The antimicrobial activity of these compounds highlights their potential use in developing new therapeutic agents to combat infectious diseases.
- Antibacterial and Antifungal Properties : Research indicates that quinazoline derivatives exhibit significant antibacterial and antifungal properties, suggesting their potential utility in addressing drug-resistant infections. For instance, Desai et al. (2007) and Desai et al. (2011) synthesized new quinazolines with potential as antimicrobial agents, demonstrating their efficacy against various bacterial and fungal strains (Desai, Shihora, & Moradia, 2007); (Desai, Dodiya, & Shihora, 2011).
Synthetic Applications
The synthesis of quinazoline derivatives involves various chemical reactions that enable the introduction of diverse functional groups. This versatility underscores the potential of quinazoline compounds in the field of medicinal chemistry, particularly in the development of novel therapeutic agents with improved efficacy and safety profiles.
- Synthesis and Characterization : Quinazoline derivatives are synthesized through a variety of chemical reactions, allowing for the introduction of different substituents that could potentially modify their biological activity. For example, Zaki et al. (2017) described a method for synthesizing new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline derivatives, showcasing the chemical versatility of quinazoline frameworks (Zaki, Radwan, & El-Dean, 2017).
Pharmacological Applications
Beyond their antimicrobial potential, quinazoline derivatives have been explored for various pharmacological applications, including anti-inflammatory, analgesic, and anticonvulsant activities. This broad spectrum of biological activities further demonstrates the potential of quinazoline compounds in drug development.
- Pharmacological Screening : Patel et al. (2011) and Patel et al. (2009) investigated the antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities of fluoro-substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole, highlighting the diverse pharmacological applications of quinazoline derivatives (Patel & Shaikh, 2011); (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[(4-chlorophenyl)methyl]-N-[3-(N-ethyl-3-methylanilino)propyl]-4-oxo-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35ClN4O2S/c1-3-32(23-7-4-6-19(2)16-23)15-5-14-30-26(34)21-10-13-24-25(17-21)31-28(36)33(27(24)35)18-20-8-11-22(29)12-9-20/h4,6-9,11-12,16,21,24-25H,3,5,10,13-15,17-18H2,1-2H3,(H,30,34)(H,31,36) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOAZEZPQRSAOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCNC(=O)C1CCC2C(C1)NC(=S)N(C2=O)CC3=CC=C(C=C3)Cl)C4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-2,7-diazaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B2725612.png)
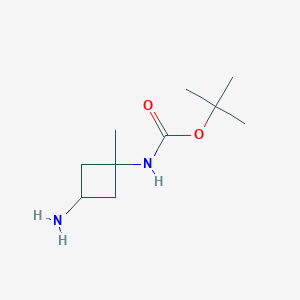
![1-[6-(Trifluoromethyl)pyridazin-3-yl]ethanone](/img/structure/B2725614.png)

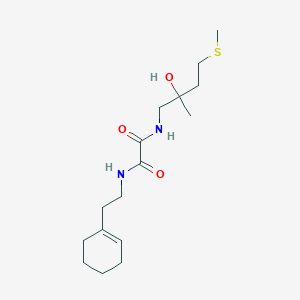
![6-(allylthio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2725618.png)
![5-methyl-2-{[3-(3-methylphenoxy)propyl]thio}-1H-benzimidazole](/img/structure/B2725620.png)
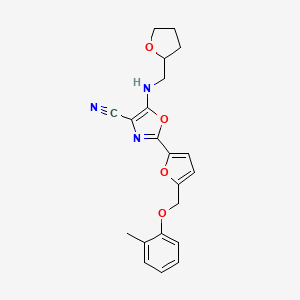
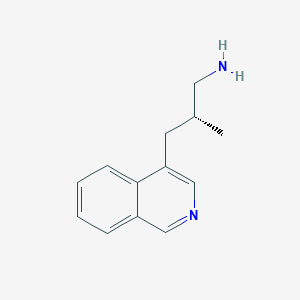
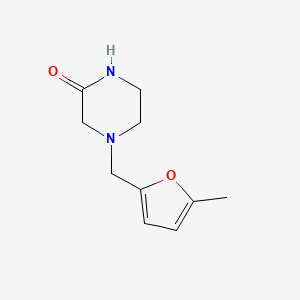
![4-(4-methylpiperidin-1-yl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2725630.png)

![N-(4-chlorobenzyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide](/img/structure/B2725632.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-9-bromo-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2725633.png)